molecular formula C49H62ClN9O9S B2483266 Chembl4207108 CAS No. 2229037-09-4

Chembl4207108

Cat. No. B2483266
CAS RN: 2229037-09-4
M. Wt: 988.6
InChI Key: IJAANTOEOXWPKC-UHFFFAOYSA-N
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Description

Chembl4207108, like many chemical compounds, is subject to extensive research to understand its synthesis, structure, and properties. The development of novel compounds often involves a deep understanding of physical-organic chemistry, including noncovalent synthesis techniques and the use of biological molecules or assemblies to inspire or directly contribute to the synthesis process (Whitesides et al., 1995); (Wu & Schultz, 2009).

Synthesis Analysis

The synthesis of complex molecules often leverages combinatorial methods and molecular tagging for identification and selection, enabling the creation of vast libraries of potential compounds for testing and development (Ohlmeyer et al., 1993). Advanced techniques such as reticular synthesis have also been employed to design materials with predetermined structures and properties, showcasing the importance of strategic synthetic approaches (Yaghi et al., 2003).

Molecular Structure Analysis

The representation and understanding of chemical structures are crucial for various applications, including synthesis planning, drug discovery, and the prediction of chemical properties. Technologies and systems such as the International Chemical Identifier (InChI) have been developed to facilitate the machine-readable representation of chemical structures, aiding in the systematic study and manipulation of molecules (Warr, 2011).

Chemical Reactions and Properties

Understanding the reactivity and potential chemical transformations of a compound is essential for its application and development. The creation of complex synthetic chemical libraries, indexed with molecular tags, allows for the exploration of chemical space and the identification of molecules with desirable reactions and properties (Peterson & Overman, 2004).

Physical Properties Analysis

The physicochemical properties of a compound, such as solubility, partition coefficient, boiling point, and others, are critical for its application in fields like drug discovery and environmental science. Tools like ChemBCPP provide predictions for these properties, enabling the evaluation of chemical compounds for various applications (Dong et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental to the compound's applications. Research in synthesis and structural evolution, as well as the development of novel materials through chemical synthesis, illustrates the ongoing efforts to understand and manipulate these properties for specific ends (Shestimerova et al., 2018).

Scientific Research Applications

  • Crop Protection Research : ChEMBL, which includes Chembl4207108, is extensively used in crop protection research. It aids in the identification of chemical scaffolds active against specific targets, the de-convolution of potential targets in phenotypic assays, and the identification of targets/pathways for safety liabilities in crop protection (Gaulton et al., 2015).

  • Drug Discovery and Chemical Biology : The ChEMBL database, encompassing Chembl4207108, is crucial in drug discovery and chemical biology. It offers standardized bioactivity, molecule, target, and drug data extracted from various sources, aiding in research across a wide range of issues in these fields (Gaulton et al., 2011).

  • Data Mining and Bioactivity Data for Drug Discovery : ChEMBL's data mining capabilities, including information on Chembl4207108, support drug discovery. It offers a large collection of small-molecule SAR data, useful in chemical biology, lead discovery, and target selection (Bellis et al., 2011).

  • Chemical Information and Data Management : The compound is part of the ChEMBL database, which plays a significant role in managing chemical information, integrating calculated properties of chemical entities, and supporting data-driven research in chemistry (Hastings et al., 2011).

  • Educational and Research Infrastructure : ChEMBL, containing Chembl4207108, is a valuable resource for chemical education and research. It aids in the planning, description, storage, and management of chemical data, essential for the routine work of chemists in academia (Tremouilhac et al., 2017).

properties

IUPAC Name

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H62ClN9O9S/c1-30(2)68-41-27-35(32(5)26-39(41)56-49-54-28-36(50)45(57-49)55-37-11-6-7-14-42(37)69(64,65)31(3)4)33-15-19-58(20-16-33)21-23-67-25-24-66-22-18-51-43(60)29-53-38-12-8-10-34-44(38)48(63)59(47(34)62)40-13-9-17-52-46(40)61/h6-8,10-12,14,26-28,30-31,33,40,53H,9,13,15-25,29H2,1-5H3,(H,51,60)(H,52,61)(H2,54,55,56,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAANTOEOXWPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)CCOCCOCCNC(=O)CNC3=CC=CC4=C3C(=O)N(C4=O)C5CCCNC5=O)OC(C)C)NC6=NC=C(C(=N6)NC7=CC=CC=C7S(=O)(=O)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H62ClN9O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

988.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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